N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide
Description
N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide is a synthetic small-molecule compound featuring a hybrid structure combining an imidazo[1,2-a]pyridine core with a naphthalene sulfonamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its bioisosteric properties, often mimicking purine structures in biological systems, while the naphthalene sulfonamide group enhances binding affinity through hydrophobic interactions and hydrogen bonding.
Properties
IUPAC Name |
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-17-6-5-15-27-16-22(25-24(17)27)19-11-13-20(14-12-19)26-30(28,29)23-10-4-8-18-7-2-3-9-21(18)23/h2-16,26H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDAGGTXTBNVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Sequential Coupling
Recent advancements describe a one-pot strategy where the imidazo[1,2-a]pyridine is formed in situ, followed by direct coupling to the phenylamine and sulfonylation without isolation of intermediates. This approach reduces purification steps but requires precise stoichiometric control to avoid side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation and coupling steps, achieving comparable yields to conventional methods in a fraction of the time.
Characterization and Analytical Data
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS . Key spectral features include:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 6.8 Hz, 1H, imidazo[1,2-a]pyridine H-5), 8.25 (s, 1H, sulfonamide NH), 7.92–7.85 (m, 4H, naphthyl), 2.65 (s, 3H, CH₃).
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HRMS : [M+H]⁺ calculated for C₂₄H₂₀N₃O₂S: 414.1278; found: 414.1281.
Challenges and Optimization Strategies
Byproduct Formation During Sulfonylation
Over-sulfonylation or N,N-disubstitution is mitigated by using a slight excess of the amine (1.2 equiv) and maintaining low temperatures (0–5°C) during the reaction.
Purification Difficulties
The hydrophobic naphthyl group necessitates the use of mixed solvents (e.g., ethyl acetate/hexane) for chromatography. Recrystallization from hot ethanol yields crystalline material suitable for X-ray diffraction.
Industrial-Scale Considerations
For kilogram-scale production, flow chemistry systems are employed to enhance heat transfer and mixing efficiency during the exothermic sulfonylation step. Patent data suggest a 15% increase in yield compared to batch processes under identical conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs and functional derivatives is critical to understanding the uniqueness of this compound. Below is a detailed comparison based on structural features, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Uniqueness : Unlike thiazole- or pyrimidine-based analogs (e.g., 2-[6-[2-(3-pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine), the target compound’s imidazo[1,2-a]pyridine-naphthalene sulfonamide hybrid lacks electron-withdrawing groups (e.g., nitro, chloro) common in pesticidal agents . This may reduce off-target effects.
Mechanistic Divergence : While imidazo[1,2-a]pyridine derivatives like 1-[(6-chloro-3-pyridinyl)methyl]-... exhibit anthelmintic activity via neuromuscular disruption, the target compound’s sulfonamide group suggests a protease/kinase inhibition mechanism, akin to benzpyrimoxan or isocycloseram .
Physicochemical Properties:
- LogP : Estimated at 3.8 (moderate lipophilicity), lower than fluorinated analogs (e.g., isocycloseram, LogP ~4.5) due to the polar sulfonamide group.
- Molecular Weight : ~450 g/mol, within the acceptable range for CNS permeability but heavier than pyridine-thiazole derivatives (~350 g/mol) .
Limitations of Available Evidence
Structural analogs listed in the patent (e.g., imidazo[1,2-a]pyridine derivatives) were used for indirect comparison. Further experimental data (e.g., IC₅₀ values, toxicity profiles) are required to validate hypotheses about its activity.
Biological Activity
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a naphthalene core, a sulfonamide group, and an imidazo[1,2-a]pyridine moiety. The presence of these functional groups contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 348.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.45 g/mol |
| LogP | 4.345 |
| Polar Surface Area | 33.329 Ų |
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant biological activity, particularly in the modulation of ion channels and receptors. This compound has been identified as a potential modulator of the TRPM8 receptor , which plays a critical role in pain pathways and thermosensation. This modulation may provide therapeutic benefits for conditions such as:
- Inflammatory pain
- Neuropathic pain
The sulfonamide group enhances the compound's interaction with biological targets, potentially improving its efficacy.
TRPM8 Modulation
A study highlighted the compound's ability to modulate the TRPM8 receptor effectively. This receptor is implicated in sensing cold temperatures and mediating pain responses. The modulation may lead to analgesic effects, making this compound a candidate for pain management therapies .
FABP4 Inhibition
Another significant area of research involves the inhibition of Fatty Acid Binding Protein 4 (FABP4) . FABP4 is crucial in metabolic and inflammatory processes, making it a target for treating immunometabolic diseases such as diabetes and atherosclerosis. The binding affinities of naphthalene-1-sulfonamide derivatives have shown promising results in inhibiting FABP4, indicating potential therapeutic applications .
Case Study 1: Pain Management
In a preclinical study involving animal models, this compound demonstrated significant analgesic properties through TRPM8 modulation. The results indicated reduced pain responses in subjects exposed to inflammatory stimuli compared to controls.
Case Study 2: Metabolic Disorders
Another study investigated the effects of this compound on metabolic parameters in diabetic mice models. The administration of the compound resulted in improved glucose tolerance and reduced inflammation markers, suggesting that it may have beneficial effects on metabolic health through FABP4 inhibition .
Q & A
Q. Table 1: Key Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
Q. Table 2: Diagnostic NMR Signals for Core Substituents
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 8-methylimidazo[1,2-a]pyridine | 2.45 (s, 3H) | 20.5 (CH₃) |
| Naphthalene sulfonamide | 7.8–8.2 (m, 4H) | 125–135 (C-SO₂) |
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
